molecular formula C14H15N3O B2878622 N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide CAS No. 2411245-38-8

N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide

Cat. No. B2878622
CAS RN: 2411245-38-8
M. Wt: 241.294
InChI Key: YREMLKRZQFSRJG-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide, also known as MPEB, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders such as addiction, anxiety, depression, and schizophrenia.

Mechanism Of Action

N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide acts as a positive allosteric modulator of mGluR5, which means it enhances the receptor's activity without directly activating it. It binds to a specific site on the receptor, known as the allosteric modulatory site, and increases the receptor's sensitivity to glutamate, the natural ligand of mGluR5.
Biochemical and physiological effects:
N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide has been shown to modulate various neurotransmitter systems in the brain, leading to its potential therapeutic applications. Studies have shown that N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide can modulate the release of dopamine, serotonin, and GABA, leading to its potential use in treating addiction, anxiety, depression, and schizophrenia.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide in lab experiments is its selectivity for mGluR5, which minimizes off-target effects. However, one of the limitations of using N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide in lab experiments is its potential toxicity, which can lead to cell death at high concentrations.

Future Directions

There are several potential future directions for research involving N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in treating pain and inflammation. Additionally, further research is needed to understand the long-term effects of N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide on the brain and its potential for addiction and tolerance development.

Synthesis Methods

N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide can be synthesized through a multistep process involving the reaction of 2-(2-methylpyrrolidin-1-yl)acetonitrile with various reagents such as methyl iodide, followed by reaction with 2-bromopyridine and but-2-ynoic acid.

Scientific Research Applications

N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide has been extensively studied for its therapeutic potential in various neurological disorders. Studies have shown that N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide can enhance the activity of mGluR5, which plays a crucial role in regulating glutamate neurotransmission in the brain. This, in turn, can modulate the release of various neurotransmitters such as dopamine, serotonin, and GABA, leading to its potential therapeutic applications.

properties

IUPAC Name

N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-5-13(18)15-9-7-11-10(2)17-14-12(11)6-4-8-16-14/h4,6,8H,7,9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREMLKRZQFSRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=C(NC2=C1C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide

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